molecular formula C15H9BrCl2N2 B12997296 6-bromo-2,4-dichloro-N-phenylquinolin-3-amine

6-bromo-2,4-dichloro-N-phenylquinolin-3-amine

Cat. No.: B12997296
M. Wt: 368.1 g/mol
InChI Key: SFOZGNWOKZXRKZ-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-N-phenylquinolin-3-amine (CAS 1599524-88-5) is a synthetic quinoline derivative of interest in medicinal chemistry and drug discovery research. This compound is featured in patent literature as a key intermediate for the development of heteroaryl linked quinolinyl modulators, specifically targeting the Retinoic acid receptor-related orphan receptor gamma-t (RORγt) . The RORγt pathway is a critical therapeutic target for immune-mediated disorders, making this compound a valuable scaffold for investigating new treatments for conditions such as rheumatoid arthritis and psoriasis . Quinoline-based compounds are recognized as privileged structures in anticancer agent development . They demonstrate a broad spectrum of pharmacological activities and can operate through multiple mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . While the specific biological data for this compound may be limited in the public domain, its structural features align with established research into quinoline derivatives as inhibitors of various enzymes and protein targets, such as the Sonic Hedgehog (Shh) pathway, which is implicated in several cancers . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9BrCl2N2

Molecular Weight

368.1 g/mol

IUPAC Name

6-bromo-2,4-dichloro-N-phenylquinolin-3-amine

InChI

InChI=1S/C15H9BrCl2N2/c16-9-6-7-12-11(8-9)13(17)14(15(18)20-12)19-10-4-2-1-3-5-10/h1-8,19H

InChI Key

SFOZGNWOKZXRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C3=C(C=CC(=C3)Br)N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Halogenation of Quinoline Precursors

The synthesis typically starts from quinoline or substituted quinoline derivatives, where selective halogenation is achieved by controlled reaction conditions.

  • Bromination : Bromine is introduced at the 6-position using bromine reagents under controlled temperature and solvent conditions. For example, bromination of 2,4-dinitroaniline derivatives has been industrially optimized using aqueous hydrochloric acid and benzene chloride as solvents, with bromine added at 15–25 °C followed by isothermal reaction at 50–55 °C for 6 hours to achieve high purity 6-bromo-2,4-dinitroaniline intermediates.

  • Chlorination : Chlorination at the 2- and 4-positions can be achieved using phosphorus oxychloride (POCl3) in the presence of dimethylformamide (DMF) as a catalyst. This method is effective for converting hydroxy or amino groups to chloro substituents on quinoline rings.

Amination at the 3-Position

The introduction of the N-phenyl amine group at the 3-position is typically performed via nucleophilic aromatic substitution or palladium-catalyzed amination reactions:

  • Nucleophilic substitution : The 3-position halogenated quinoline (e.g., 3-chloroquinoline) can be reacted with aniline derivatives under reflux conditions in polar aprotic solvents to substitute the halogen with the N-phenyl amine group.

  • Catalytic amination : Palladium-catalyzed Buchwald-Hartwig amination is a modern approach to couple aryl halides with anilines efficiently, providing high yields and selectivity.

Representative Synthetic Route

A plausible synthetic route based on related literature and patents is as follows:

Step Reaction Conditions Notes
1 Synthesis of 2,4-dichloroquinoline POCl3, DMF, 35–45 °C, several hours Chlorination of quinoline precursor
2 Bromination at 6-position Br2, aqueous HCl, benzene chloride, 15–25 °C then 50–55 °C, 6 h Selective bromination to 6-bromo-2,4-dichloroquinoline
3 Amination at 3-position Aniline, reflux in polar aprotic solvent or Pd-catalyzed amination Introduction of N-phenyl amine group
4 Purification Filtration, recrystallization, chromatography To obtain high purity product

Detailed Research Findings and Data

Industrial Bromination Process for 6-Bromo-2,4-dinitroaniline (Related Intermediate)

A patented industrial process describes the bromination of 2,4-dinitroaniline to 6-bromo-2,4-dinitroaniline with the following parameters:

Parameter Range Typical Value
Reactor volume 3000 L 3000 L glass-lined steel
Water volume 1500–2000 L 1800 L
2,4-dinitroaniline 250–350 kg 300 kg
Hydrochloric acid 100–120 kg 110 kg
Benzene chloride 2–4 kg 3 kg
Bromine 150–200 kg 150 kg
Temperature during bromine addition 15–25 °C 20 °C
Isothermal reaction temperature 50–55 °C 52.5 °C
Reaction time 6 hours 6 hours
Post-reaction treatment Clorox addition, S-WAT to remove excess bromine 3 h insulation, filtration

This process yields high purity brominated intermediates suitable for further functionalization.

Characterization Techniques

  • NMR Spectroscopy : ^1H and ^13C NMR are used to confirm substitution patterns and amine introduction.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
  • X-ray Crystallography : Single-crystal XRD elucidates molecular and crystal structure, confirming substitution sites and molecular conformation.
  • Infrared and Raman Spectroscopy : Used for functional group identification and purity assessment.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Outcome Reference
Chlorination of quinoline POCl3, DMF 35–45 °C, several hours 2,4-dichloroquinoline
Bromination Br2, HCl, benzene chloride 15–25 °C addition, 50–55 °C 6 h 6-bromo-2,4-dichloroquinoline
Amination Aniline or substituted aniline, Pd catalyst or reflux Reflux or catalytic conditions 6-bromo-2,4-dichloro-N-phenylquinolin-3-amine Inferred from,
Purification Filtration, recrystallization, chromatography Ambient to mild heating High purity final compound ,

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichloro-N-phenylquinolin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in the molecule with another atom or group.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include boron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted quinoline derivatives.

Scientific Research Applications

6-Bromo-2,4-dichloro-N-phenylquinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2,4-dichloro-N-phenylquinolin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may inhibit specific kinases involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,4-dichloro-N-phenylquinolin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Biological Activity

RORγt Modulation

6-Bromo-2,4-dichloro-N-phenylquinolin-3-amine serves as a key intermediate in the synthesis of RORγt modulators. RORγt is a nuclear receptor that plays a critical role in the development of Th17 cells, which are implicated in various autoimmune diseases .

Synthesis and Structure

The compound is synthesized through a multi-step process:

  • Formation of 6-bromo-4-hydroxyquinolin-2(1H)-one
  • Conversion to 6-bromo-4-hydroxy-3-(phenylamino)quinolin-2(1H)-one
  • Final transformation to this compound

Biological Assays

While the specific biological activity of this compound is not directly reported, its derivatives have shown significant activity in various biological assays:

  • ThermoFluor® Assay : Measures the binding affinity to RORγt
  • RORγt Reporter Assay : Evaluates the inhibition of RORγt transcriptional activity
  • Human Th17 Assay : Assesses the compound's ability to inhibit Th17 cell differentiation

Derivative Performance

Derivatives of this compound have demonstrated promising results in these assays. For instance:

CompoundThermoFluor® Assay Kd (μM)RORγt Reporter Assay IC50 (μM)Human Th17 Assay IC50 (μM)
Example 10.0580.180.3
Example 2a0.0660.280.088
Example 2c0.0220.0460.1

These results indicate that derivatives of this compound can potently bind to RORγt, inhibit its transcriptional activity, and suppress Th17 cell differentiation .

Structure-Activity Relationship

The structure of this compound allows for various modifications to optimize its biological activity:

  • The bromine at position 6 can be replaced with other substituents to modulate lipophilicity and electronic properties.
  • The dichloro substituents at positions 2 and 4 play a crucial role in RORγt binding.
  • The N-phenyl group can be modified to enhance potency and selectivity .

Potential Therapeutic Applications

While this compound itself is not directly used as a therapeutic agent, its derivatives show potential in treating:

  • Autoimmune diseases (e.g., psoriasis, rheumatoid arthritis)
  • Inflammatory conditions
  • Certain types of cancer associated with RORγt overexpression

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